Methyl (4-chloro-3-fluorophenyl)carbamate
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Overview
Description
Methyl (4-chloro-3-fluorophenyl)carbamate is an organic compound with the molecular formula C8H7ClFNO2. It is a carbamate derivative, characterized by the presence of a carbamate group (–O–C(=O)–NH2) attached to a phenyl ring substituted with chlorine and fluorine atoms. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl (4-chloro-3-fluorophenyl)carbamate can be synthesized through several methods. One common approach involves the reaction of 4-chloro-3-fluoroaniline with methyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired carbamate product .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors. The process includes the careful control of reaction conditions such as temperature, pressure, and reagent concentrations to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
Methyl (4-chloro-3-fluorophenyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation to form corresponding N-oxides or reduction to yield amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Products include various substituted phenyl carbamates.
Oxidation: Formation of N-oxides.
Reduction: Formation of amines.
Scientific Research Applications
Methyl (4-chloro-3-fluorophenyl)carbamate is utilized in several scientific research fields:
Chemistry: As a building block in organic synthesis for the preparation of more complex molecules.
Biology: Used in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential pharmacological properties, including its role as an enzyme inhibitor.
Industry: Employed in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of methyl (4-chloro-3-fluorophenyl)carbamate involves its interaction with specific molecular targets, such as enzymes. The carbamate group can form covalent bonds with the active site of enzymes, leading to inhibition of enzyme activity. This interaction disrupts normal biochemical pathways, making it useful in various applications, including as a pesticide or pharmaceutical agent .
Comparison with Similar Compounds
Similar Compounds
- Methyl (4-fluorophenyl)carbamate
- Methyl (4-chlorophenyl)carbamate
- Methyl (3-fluorophenyl)carbamate
Uniqueness
Methyl (4-chloro-3-fluorophenyl)carbamate is unique due to the presence of both chlorine and fluorine substituents on the phenyl ring. This dual substitution imparts distinct chemical and physical properties, such as increased reactivity and stability, compared to other similar compounds .
Properties
Molecular Formula |
C8H7ClFNO2 |
---|---|
Molecular Weight |
203.60 g/mol |
IUPAC Name |
methyl N-(4-chloro-3-fluorophenyl)carbamate |
InChI |
InChI=1S/C8H7ClFNO2/c1-13-8(12)11-5-2-3-6(9)7(10)4-5/h2-4H,1H3,(H,11,12) |
InChI Key |
UAJDFOWIRIIFQX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)NC1=CC(=C(C=C1)Cl)F |
Origin of Product |
United States |
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